5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Catalog No.
S596398
CAS No.
2503-56-2
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CAS Number

2503-56-2

Product Name

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

IUPAC Name

5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9)

InChI Key

INVVMIXYILXINW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)N=CN2

Synonyms

5-methyl-1,2,4-triazolo(1,5-a)pyrimidin-7(4H)-one, HmtpO compound

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=CN2

The exact mass of the compound 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511493. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) is a highly versatile fused heterocyclic building block characterized by a triazole ring fused to a pyrimidine core . Commercially recognized as Trapidil Impurity A, it is the direct synthetic precursor and primary degradant of the vasodilator drug Trapidil . Beyond its critical role as a pharmacopoeial reference standard, this compound exhibits strong electron-donating properties due to its multi-nitrogen scaffold and 5-methyl substitution [1]. These structural features make it an exceptional mixed-type corrosion inhibitor for carbon steel in acidic environments [1] and a privileged scaffold for synthesizing diverse bioactive molecules, including potent antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors [2].

Generic substitution of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unviable across its primary applications due to strict structural and regulatory requirements. In pharmaceutical QA/QC, it acts as the specific European Pharmacopoeia (EP) Reference Standard for Trapidil Impurity A; any deviation in the methyl or hydroxyl position invalidates chromatographic calibration and regulatory compliance . In chemical synthesis, the specific 5-methyl and 7-hydroxyl substitution pattern is critical for directing subsequent chlorination and amination steps to yield Trapidil or specific PfDHODH inhibitors [2]. Furthermore, in corrosion inhibition, the exact arrangement of the triazolopyrimidine nitrogen atoms and the electron-donating methyl group are required to achieve the optimal electron density for Langmuir-type chemisorption onto carbon steel, a property lost in simpler azoles or unmethylated analogs [1].

Pharmacopoeial Standard Suitability for Trapidil Impurity Profiling

For regulatory compliance in Trapidil manufacturing, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is mandated as the European Pharmacopoeia (EP) Reference Standard for Impurity A . It provides the exact structural match required to calibrate relative retention times in HPLC assays, a function that cannot be fulfilled by Trapidil API or non-specific triazolopyrimidines .

Evidence DimensionChromatographic resolution and relative retention time
Target Compound Data100% structural concordance for EP monograph compliance
Comparator Or BaselineTrapidil API or non-specific triazolopyrimidines
Quantified DifferenceEnables exact calibration of the Impurity A peak, whereas generic analogs fail to meet EP regulatory assay requirements.
ConditionsEuropean Pharmacopoeia (EP) HPLC assay for Trapidil purity.

Procurement of this exact standard is legally and technically mandatory for batch release and QA/QC of Trapidil API.

High-Efficiency Corrosion Inhibition for Carbon Steel in Acidic Media

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies demonstrate that 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol acts as a highly effective mixed-type corrosion inhibitor [1]. At a concentration of 10⁻³ M in 1M HCl at 303K, it achieves a maximum inhibition efficiency of 94.4%, significantly outperforming the uninhibited carbon steel baseline [1].

Evidence DimensionMaximum inhibition efficiency (IE%)
Target Compound Data94.4% inhibition efficiency at 10⁻³ M concentration
Comparator Or BaselineUninhibited carbon steel baseline (0% IE)
Quantified DifferenceAchieves >94% protection of carbon steel via mixed-type Langmuir monolayer adsorption, significantly outperforming bare steel.
Conditions1M HCl solution at 303K, potentiodynamic polarization and EIS.

Makes it a highly effective process additive for industrial acid pickling, minimizing metal loss during descaling.

High-Yield Intermediate for C2-Substituted Triazolopyrimidine Synthesis

In the synthesis of antimalarial PfDHODH inhibitors, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as a stable, common intermediate that readily undergoes acylation and cyclization to yield diverse C2-substituted analogs [1]. This route provides good to excellent yields, bypassing the lengthy reaction times, inefficiency, and variable yields associated with the direct condensation of 3-substituted-5-amino-1,2,4-triazoles [1].

Evidence DimensionSynthesis yield and route viability
Target Compound DataServes as a common intermediate yielding diverse C2-alkyl/aryl analogs in high yields.
Comparator Or BaselineDirect condensation of 3-substituted-5-amino-1,2,4-triazoles with ethyl 3-oxobutanoate.
Quantified DifferenceEliminates the variable yields (<40%) and inefficiency of direct condensation routes by providing a stable, pre-formed core for late-stage functionalization.
ConditionsAcylation and cyclization to form PfDHODH inhibitor libraries.

Procurement of this core scaffold accelerates library synthesis and improves overall yield for medicinal chemistry programs.

Pharmaceutical QA/QC and Regulatory Compliance

Essential as the EP Reference Standard (Trapidil Impurity A) for calibrating HPLC assays during the batch release and stability testing of Trapidil API .

API Manufacturing Precursor

Procured as the direct starting material for the commercial synthesis of Trapidil, where it undergoes chlorination and subsequent amination with dipropylamine .

Industrial Acid Pickling and Metal Protection

Utilized as a high-efficiency mixed-type corrosion inhibitor in 1M HCl descaling baths, protecting carbon steel from acid attack via stable monolayer adsorption [1].

Medicinal Chemistry and Library Synthesis

Employed as a core intermediate to synthesize C2-substituted triazolopyrimidines, streamlining the development of PfDHODH inhibitors for antimalarial therapies [2].

XLogP3

-0.5

UNII

J13JT2L1BY

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35523-67-2
2503-56-2

Wikipedia

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-

General Manufacturing Information

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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